N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a novel chemical compound that has garnered attention due to its potential anti-tubercular activity. This compound belongs to the class of aralkylamines, characterized by a complex structure that includes a five-membered heterocyclic moiety. The compound exhibits both acidic and basic properties, making it amphoteric. It is soluble in water and other polar solvents, which enhances its applicability in various scientific research contexts.
The compound can be classified as an aralkylamine due to its structural features, which include a pyridine ring and a furan moiety. Its molecular formula is , with a molecular weight of approximately 336.3 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide.
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves several steps that include the design and creation of substituted derivatives. The process typically begins with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine derivatives followed by functionalization to introduce the furan and pyridine moieties.
The molecular structure of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide features multiple functional groups that contribute to its biological activity.
InChI=1S/C19H16N2O4/c22-19(15-3-1-4-17-18(15)25-8-7-24-17)21-11-13-9-14(12-20-10-13)16-5-2-6-23-16/h1-6,9-10,12H,7-8,11H2,(H,21,22).The structure can be visualized using molecular modeling software to understand its three-dimensional conformation and how it interacts with biological targets.
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes several chemical reactions that are critical for its synthesis and potential modifications.
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves interaction with specific biological targets within microbial cells.
Research indicates that compounds in this class may inhibit essential enzymes or pathways in bacteria, leading to their death or growth inhibition. For instance, studies have shown that related compounds exhibit significant activity against Mycobacterium tuberculosis, suggesting similar mechanisms may apply .
Understanding the physical and chemical properties of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is crucial for its application in research.
N-((5-(furan-2-y)pyridin–3–yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine–2–carboxamide has several promising applications in scientific research.
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1